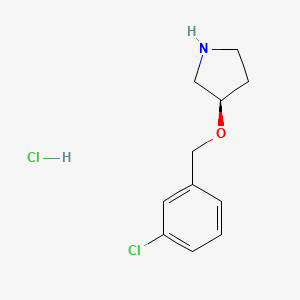

(R)-3-(3-Chloro-benzyloxy)-pyrrolidine hydrochloride

Description

(R)-3-(3-Chloro-benzyloxy)-pyrrolidine hydrochloride (CAS: 1264035-27-9) is a chiral pyrrolidine derivative with a molecular formula of C₁₁H₁₅Cl₂NO and a molecular weight of 248.15 g/mol . The compound features a pyrrolidine ring substituted at the 3-position with a 3-chlorobenzyloxy group, and the stereochemistry at this position is defined as the R-configuration .

The compound is listed as discontinued by CymitQuimica, suggesting challenges in commercial availability or research focus shifts . Its physicochemical properties, such as increased lipophilicity due to the chloro-substituted benzyl group, may influence solubility and membrane permeability, which are key factors in drug development .

Properties

IUPAC Name |

(3R)-3-[(3-chlorophenyl)methoxy]pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.ClH/c12-10-3-1-2-9(6-10)8-14-11-4-5-13-7-11;/h1-3,6,11,13H,4-5,7-8H2;1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYDFLMCKJLJKR-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OCC2=CC(=CC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1OCC2=CC(=CC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Chloro-benzyloxy)-pyrrolidine hydrochloride typically involves the reaction of ®-pyrrolidine with 3-chloro-benzyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of ®-3-(3-Chloro-benzyloxy)-pyrrolidine hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques such as recrystallization or chromatography are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

®-3-(3-Chloro-benzyloxy)-pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia or primary amines are employed under basic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

®-3-(3-Chloro-benzyloxy)-pyrrolidine hydrochloride is utilized in a wide range of scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-(3-Chloro-benzyloxy)-pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl/Phenoxy Group

Key Findings:

- Chlorine Substitution : The addition of chlorine atoms increases molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

- Positional Effects : The 3-chloro substitution in the target compound contrasts with the 3,4-dichloro derivative , which introduces steric and electronic differences that could affect binding to enantioselective targets.

- Benzyloxy vs.

Functional Group Variations

Key Findings:

- Amino vs.

- Aliphatic vs. Aromatic Substituents : The 3-methylbutoxy group in CAS 2031242-18-7 lacks aromaticity, reducing π-π stacking interactions but improving metabolic stability .

- Hydroxyl Group Impact : The hydroxyl group in (R)-3-Hydroxypyrrolidine hydrochloride enhances water solubility, making it suitable for formulations requiring high bioavailability .

Stereochemical and Configurational Differences

The R-configuration is conserved across all compared compounds, emphasizing its importance in chiral recognition. For example:

- (R)-3-(Benzyloxy)pyrrolidine hydrochloride (CAS 927819-90-7) shares the same stereochemistry as the target compound but lacks the chloro substituent, leading to differences in receptor binding kinetics .

- The discontinued status of the target compound (CAS 1264035-27-9) may reflect challenges in optimizing its stereochemical purity or efficacy compared to analogs like the 3,4-dichloro derivative .

Biological Activity

(R)-3-(3-Chloro-benzyloxy)-pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a chloro-substituted benzyloxy group, which contributes to its unique biological properties. Its chemical formula is and it has a molecular weight of 227.70 g/mol.

The biological activity of (R)-3-(3-Chloro-benzyloxy)-pyrrolidine hydrochloride primarily involves its interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate enzyme activity and receptor binding, which is crucial in therapeutic applications for neurological disorders and other diseases.

1. Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes, making it a candidate for drug development. For instance, it has been tested against the ENL YEATS domain, showing potential as an inhibitor with varying potency depending on its stereochemistry .

| Compound | IC50 (nM) | Target |

|---|---|---|

| (R)-Isomer | 40 | ENL YEATS domain |

| (S)-Isomer | 1380 | ENL YEATS domain |

2. Anticancer Activity

In vitro studies have demonstrated that (R)-3-(3-Chloro-benzyloxy)-pyrrolidine hydrochloride exhibits cytotoxic effects on cancer cell lines. It has been particularly effective in models of acute myeloid leukemia (AML), where it targets specific oncogenic pathways .

Case Study 1: Acute Myeloid Leukemia

A study investigating the efficacy of pyrrolidine derivatives in AML revealed that modifications to the pyrrolidine structure can significantly enhance inhibitory activity against cancer cell proliferation. The (R)-isomer showed superior potency compared to its counterpart in inhibiting cell growth in AML models .

Case Study 2: Kinase Inhibition

Another research effort focused on the selective inhibition of kinases related to cancer progression. The compound's ability to selectively inhibit JAK2 and FLT3 kinases was highlighted, suggesting its potential use in treating hematological malignancies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-3-(3-Chloro-benzyloxy)-pyrrolidine hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-chlorobenzyl chloride and (R)-3-hydroxypyrrolidine under basic conditions (e.g., NaOH or K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. The hydrochloride salt is precipitated using HCl . Key optimizations include temperature control (60–80°C), stoichiometric ratios (1:1.2 pyrrolidine:benzyl chloride), and purification via recrystallization to achieve >95% purity.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms stereochemistry and substitution patterns (e.g., benzyloxy group integration at δ 4.5–5.0 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with a chiral column ensures enantiomeric purity (>99% ee) . X-ray crystallography may resolve absolute configuration if crystals are obtainable.

Q. What preliminary biological assays are recommended to evaluate its activity?

- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease panels) at 1–100 µM concentrations. Antiparasitic activity can be tested using Plasmodium falciparum or Trypanosoma brucei cultures, with IC₅₀ determination via ATP quantification . Cytotoxicity profiling (e.g., HEK293 or HepG2 cells) ensures selectivity.

Advanced Research Questions

Q. How can enantiomeric purity be maintained during synthesis, and what analytical methods resolve chiral discrepancies?

- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) during pyrrolidine ring formation. Chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) and polarimetric analysis are critical for detecting <1% impurities. Circular Dichroism (CD) spectroscopy further validates stereochemical integrity .

Q. What mechanistic insights explain the reactivity of the benzyloxy group in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing chloro substituent on the benzyl ring enhances the leaving group ability of the benzyloxy moiety. Density Functional Theory (DFT) calculations predict transition states, while kinetic studies (e.g., variable-temperature NMR) reveal activation parameters. Competing pathways (e.g., SN1 vs. SN2) are distinguished using solvent polarity effects .

Q. How do structural modifications (e.g., chloro position, pyrrolidine substitution) impact pharmacological activity?

- Methodological Answer : Comparative SAR studies show that meta-chloro substitution (vs. para/ortho) on the benzyl group maximizes target binding (e.g., serotonin receptors). Pyrrolidine N-alkylation (e.g., methyl vs. isopropyl) modulates lipophilicity (logP) and blood-brain barrier penetration. Molecular docking and MD simulations correlate steric/electronic effects with activity .

Data Contradictions and Validation

- Synthetic Yield Discrepancies : reports 70–80% yields under industrial conditions, while cites 50–60% in lab-scale reactions. This divergence likely stems from optimized continuous-flow processes in industry vs. batch reactors in academia .

- Biological Activity Variability : Antiparasitic IC₅₀ values vary by >10-fold across studies due to assay conditions (e.g., serum content, incubation time). Standardization using CLSI guidelines is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.